

Acalabrutinib-D4: A Technical Guide to Stability and Storage

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Compound of Interest

Compound Name: Acalabrutinib-D4

Cat. No.: B11932273

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for **Acalabrutinib-D4**. The information presented is critical for ensuring the integrity of the compound in research and development settings. The stability data is primarily based on studies conducted on Acalabrutinib, as the deuterated form, **Acalabrutinib-D4**, is expected to exhibit nearly identical chemical stability. Deuterium labeling is primarily utilized to create a stable isotope-labeled internal standard for mass spectrometry-based bioanalytical assays, and it does not significantly alter the molecule's susceptibility to chemical degradation.

Recommended Storage Conditions

Proper storage is paramount to maintain the purity and stability of **Acalabrutinib-D4**. The following conditions are recommended based on supplier safety data sheets and product information.

Form	Storage Temperature	Duration	Notes
Powder	-20°C	Up to 3 years	Keep container tightly sealed in a cool, well-ventilated area. Avoid direct sunlight.
4°C	Up to 2 years	Provides an alternative for shorter-term storage.	
In Solvent	-80°C	Up to 6 months	Recommended for long-term storage of stock solutions to minimize degradation.
-20°C	Up to 1 month	Suitable for short-term storage of working solutions.	

Chemical Stability and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Studies on Acabrutinib have shown its susceptibility to degradation under hydrolytic (acidic and basic) and oxidative conditions. The compound is relatively stable under neutral, thermal, and photolytic stress.

A summary of the findings from forced degradation studies on Acabrutinib is presented below.

Stress Condition	Observations
Acidic Hydrolysis	Significant degradation observed.
Alkaline Hydrolysis	Significant degradation observed, with the formation of specific degradation products.
Oxidative	Degradation occurs in the presence of oxidizing agents.
Neutral Hydrolysis	Stable.
Thermal	Stable under dry heat conditions.
Photolytic	Stable when exposed to UV light.

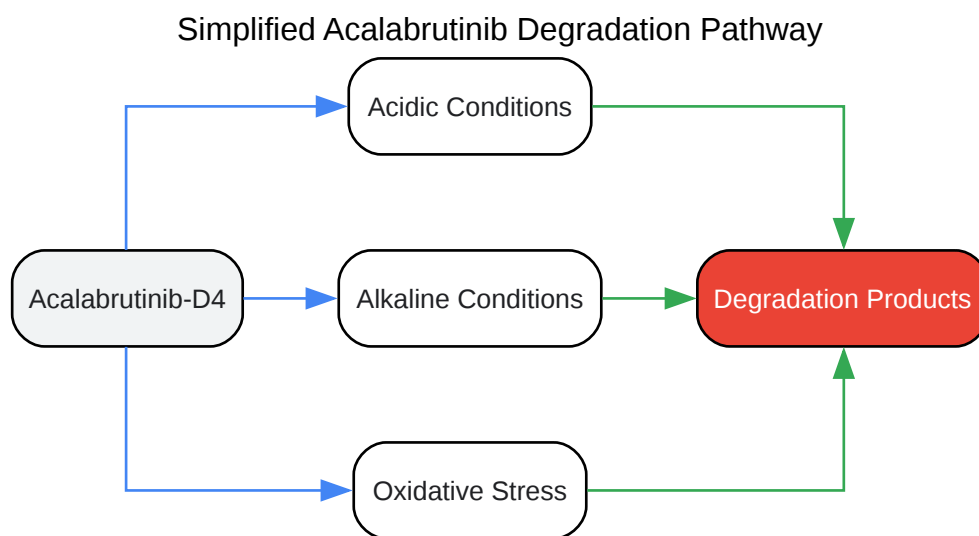
Incompatible Materials: To prevent degradation, avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.

Degradation Pathways

Under stress conditions, Acalabrutinib can degrade into several products. Understanding these pathways is crucial for the development of robust analytical methods and for impurity profiling.

- **Hydrolytic Degradation:** In acidic and basic media, hydrolysis can occur at the amide bond and other susceptible functionalities.
- **Oxidative Degradation:** The molecule is susceptible to oxidation, potentially at the electron-rich nitrogen centers or other positions.

The following diagram illustrates a simplified overview of the degradation process.



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Caption: **Acalabrutinib-D4** degradation under stress.

Experimental Protocols

Detailed experimental protocols are vital for reproducing stability studies and for the validation of analytical methods. The following sections outline typical methodologies used in the forced degradation studies of Acalabrutinib.

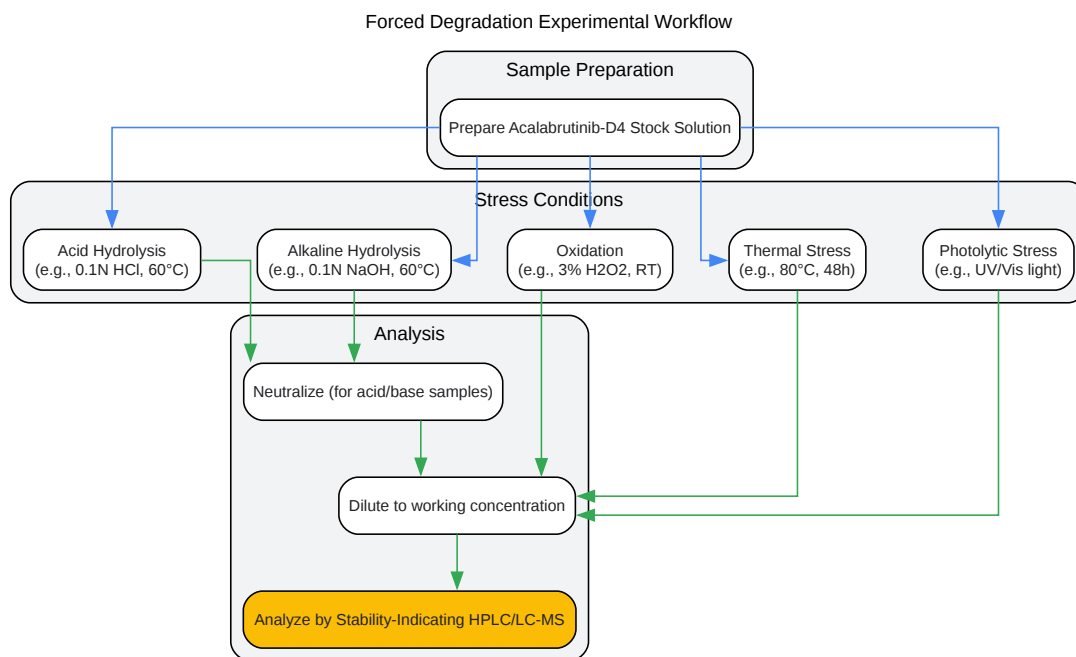
Stability-Indicating HPLC Method

A robust stability-indicating method is capable of separating the parent drug from its degradation products.

Parameter	Typical Conditions
Column	C18 (e.g., 150 x 4.6 mm, 5 μ m)
Mobile Phase	Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate	0.8 - 1.2 mL/min
Detection	UV at a specific wavelength (e.g., 230 nm or 255 nm)
Injection Volume	10 - 20 μ L

Forced Degradation Experimental Workflow

The following diagram outlines a typical workflow for conducting forced degradation studies.



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Caption: Workflow for forced degradation studies.

Conclusion

Acalabrutinib-D4, like its non-deuterated counterpart, is a stable molecule under recommended storage conditions. However, it is susceptible to degradation under acidic, basic, and oxidative stress. For researchers, scientists, and drug development professionals,

adherence to proper storage and handling protocols is essential to ensure the integrity of the compound for use in sensitive analytical assays. The information provided in this guide serves as a comprehensive resource for the stable use and handling of **Acalabrutinib-D4**.

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